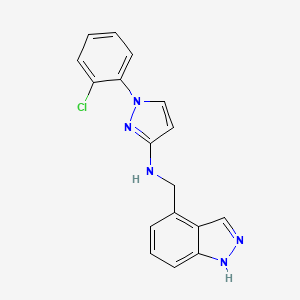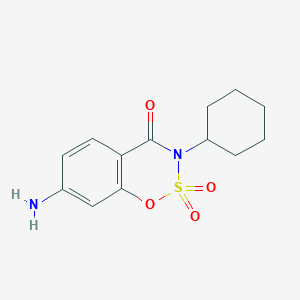
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
作用机制
The mechanism of action of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied by researchers. This compound has been shown to act as an inhibitor of protein kinase. Specifically, it has been shown to inhibit the activity of protein kinase B (PKB/Akt) and protein kinase C (PKC).
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Vasodilatory effects: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have vasodilatory effects and improve blood flow.
3. Modulation of neuronal activity: This compound has been studied for its potential to modulate neuronal activity and improve cognitive function.
实验室实验的优点和局限性
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitor of protein kinase: This compound has been shown to be a potent inhibitor of protein kinase, which makes it useful for studying the role of protein kinase in various biological processes.
2. Wide range of applications: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience research, and cardiovascular research.
Some of the limitations of this compound include:
1. Potentially toxic: This compound has been shown to be potentially toxic, which can limit its use in certain experiments.
2. Limited solubility: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine. Some of these directions include:
1. Development of analogs: Researchers can develop analogs of this compound to improve its solubility and reduce its toxicity.
2. Further studies on its mechanism of action: Researchers can conduct further studies on the mechanism of action of this compound to better understand its effects on biological processes.
3. Clinical trials: Clinical trials can be conducted to study the potential therapeutic applications of this compound in humans.
合成方法
The synthesis of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine involves a multi-step process that has been extensively studied by researchers. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4-bromoacetophenone to form 1-(2-chlorophenyl)-3-(4-bromo-phenyl)-2-propen-1-one. The final step involves the reaction of this intermediate with 4-(1H-indazol-4-ylmethyl)pyrazole-3-amine to form 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine.
科学研究应用
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have anti-cancer properties. This compound has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroscience Research: This compound has been shown to have potential applications in neuroscience research. It has been studied for its potential to modulate neuronal activity and improve cognitive function.
3. Cardiovascular Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been studied for its potential to improve cardiovascular function. This compound has been shown to have vasodilatory effects and improve blood flow.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c18-14-5-1-2-7-16(14)23-9-8-17(22-23)19-10-12-4-3-6-15-13(12)11-20-21-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQNIWQSHWVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NCC3=C4C=NNC4=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)

![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)